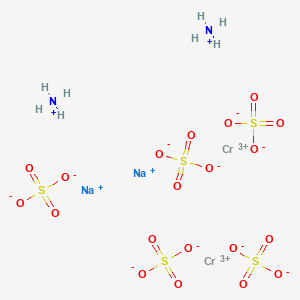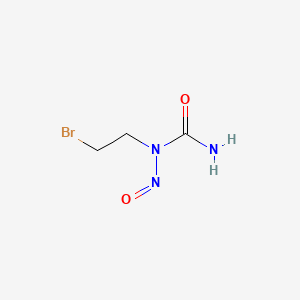
L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its bis(2-chloroethyl)amino functional group, which is a hallmark of nitrogen mustards, a class of cytotoxic agents used in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
Scientific Research Applications
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with similar DNA alkylating properties.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is unique due to its specific structure, which combines the cytotoxic bis(2-chloroethyl)amino group with the amino acid L-tyrosine, potentially offering targeted therapeutic effects .
Properties
CAS No. |
52616-30-5 |
|---|---|
Molecular Formula |
C21H23Cl2N2NaO4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)







![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)



